
9-Phenyleicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a member of the alkylbenzene family, characterized by a long alkyl chain attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyleicosane typically involves the alkylation of benzene with a long-chain alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-bromoeicosane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The purification of the product is achieved through distillation and recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
9-Phenyleicosane undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Cl2, Br2), nitro groups (NO2), Lewis acid catalysts (AlCl3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Cyclohexane derivatives
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
9-Phenyleicosane has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Phenyleicosane: Similar structure but with the phenyl group attached to the first carbon of the eicosane chain.
9-Phenylheneicosane: Similar structure with an additional carbon in the alkyl chain.
7-Phenyleicosane: The phenyl group is attached to the seventh carbon of the eicosane chain.
Uniqueness
9-Phenyleicosane is unique due to the position of the phenyl group on the ninth carbon of the eicosane chain. This specific positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
| 2398-65-4 | |
Molecular Formula |
C26H46 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
icosan-9-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-7-9-11-12-13-15-18-22-25(26-23-19-16-20-24-26)21-17-14-10-8-6-4-2/h16,19-20,23-25H,3-15,17-18,21-22H2,1-2H3 |
InChI Key |
KZUKFVROQBTEQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


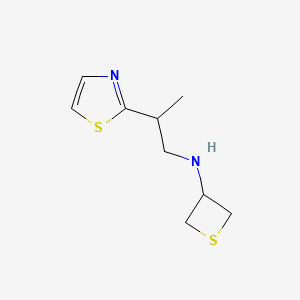
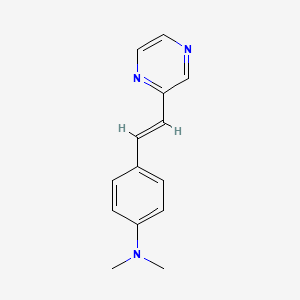
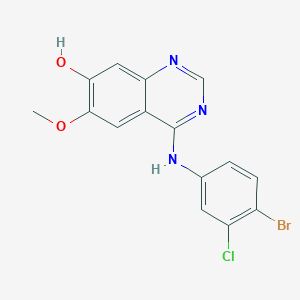
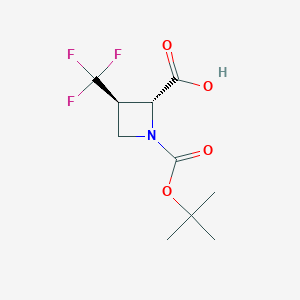
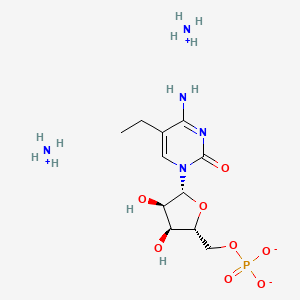
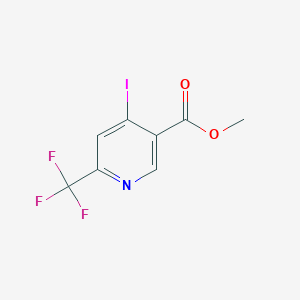
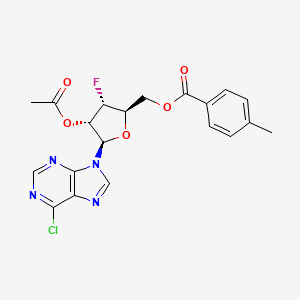
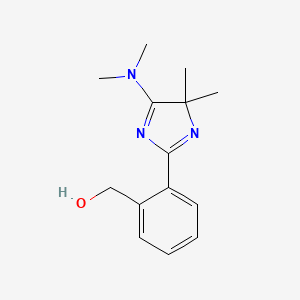

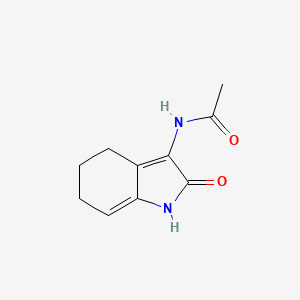
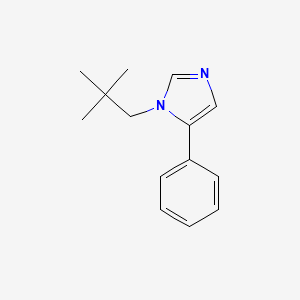
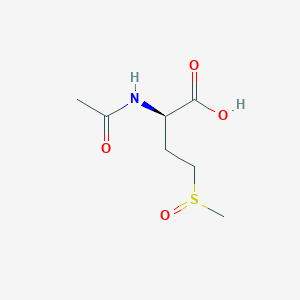
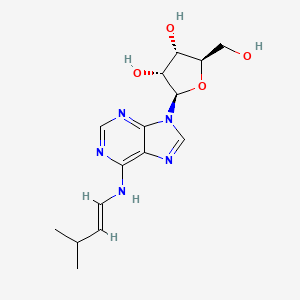
![tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12934185.png)
